molecular formula C8H5FN2OS B1314026 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 69661-42-3

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B1314026
CAS No.: 69661-42-3
M. Wt: 196.2 g/mol
InChI Key: GHVBYTWFUWPYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C8H5FN2OS and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVBYTWFUWPYDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498737
Record name 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69661-42-3
Record name 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and antitumor properties. The introduction of a fluorine atom at the 6-position and a sulfanyl group at the 2-position of the quinazolinone ring system can significantly modulate the molecule's physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis and detailed characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, a compound of considerable interest for researchers and professionals in the field of drug development.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of the target molecule, 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, points to 4-fluoroanthranilic acid as a readily available starting material. The key strategic bond disconnection is the C-N bond of the pyrimidinone ring, leading to a thiourea derivative of 4-fluoroanthranilic acid. This intermediate can be formed through the reaction of 4-fluoroanthranilic acid with a suitable thiocyanate source.

Retrosynthesis Target 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one Intermediate N-(Carbamothioyl)-4-fluoroanthranilic Acid Target->Intermediate C-N bond formation (Cyclization) Starting_Material 4-Fluoroanthranilic Acid Intermediate->Starting_Material Amide bond formation Reagent Thiocyanate Source (e.g., NH4SCN) Intermediate->Reagent Thiourea formation Synthesis_Scheme cluster_0 Reaction Scheme 4-Fluoroanthranilic_Acid 4-Fluoroanthranilic Acid Intermediate Intermediate 4-Fluoroanthranilic_Acid->Intermediate + Ammonium_Thiocyanate NH4SCN Acetic_Anhydride Acetic Anhydride Target_Molecule 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one Intermediate->Target_Molecule Reflux

Caption: Synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluoroanthranilic acid (0.1 mol, 15.5 g) and ammonium thiocyanate (0.12 mol, 9.13 g).

  • Solvent and Reagent Addition: To the flask, add glacial acetic acid (100 mL) followed by the slow addition of acetic anhydride (20 mL). The addition of acetic anhydride should be done cautiously as the reaction can be exothermic.

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (7:3).

  • Work-up and Isolation: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (500 mL) with stirring. A solid precipitate will form.

  • Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water to remove any unreacted starting materials and inorganic salts. Further wash the solid with a small amount of cold diethyl ether.

  • Recrystallization: Recrystallize the crude product from 95% ethanol to obtain pure 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Rationale for Experimental Choices
  • Acetic Anhydride: This reagent serves a dual purpose. It facilitates the formation of an in-situ mixed anhydride with the carboxylic acid group of 4-fluoroanthranilic acid, activating it for cyclization. It also acts as a dehydrating agent, driving the equilibrium towards the formation of the quinazolinone ring.

  • Glacial Acetic Acid: This serves as an excellent solvent for the reactants and facilitates the proton transfer steps involved in the reaction mechanism.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the cyclization reaction, ensuring a reasonable reaction rate and high yield.

  • Aqueous Work-up: Pouring the reaction mixture into ice-cold water precipitates the product, which has low solubility in water, while the unreacted starting materials and byproducts remain in the aqueous solution.

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized compound. The following section details the expected analytical data for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Physicochemical Properties
PropertyValue
Molecular FormulaC₈H₅FN₂OS
Molecular Weight196.20 g/mol
AppearanceOff-white to pale yellow crystalline solid
Melting Point>300 °C (decomposes)
SolubilitySparingly soluble in common organic solvents, soluble in DMSO and DMF.
Spectroscopic Data

The IR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3200 (broad)N-H stretching vibrations (amide and thioamide)
3100-3000Aromatic C-H stretching
1680-1660C=O stretching (amide carbonyl) [1]
1620-1580C=C and C=N stretching (aromatic ring and quinazoline core)
1250-1200C-N stretching
1180-1150C=S stretching (thioamide) [1]
1100-1000C-F stretching

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule. The spectra are typically recorded in DMSO-d₆.

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.5 - 12.0 (broad s)Singlet1HN-H (thioamide)
11.5 - 11.0 (broad s)Singlet1HN-H (amide)
7.8 - 7.6 (dd)Doublet of doublets1HH-5
7.5 - 7.3 (ddd)Doublet of doublet of doublets1HH-7
7.2 - 7.0 (dd)Doublet of doublets1HH-8

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
176-174C=S (C-2) [1]
162-160C=O (C-4) [1]
160-158 (d, ¹JCF)C-F (C-6)
140-138C-8a
128-126 (d, ³JCF)C-5
120-118 (d, ²JCF)C-7
115-113C-4a
112-110 (d, ²JCF)C-8

Mass spectrometry confirms the molecular weight of the synthesized compound.

m/zAssignment
197.02[M+H]⁺
196.01[M]⁺
168.01[M-CO]⁺
135.02[M-CS-NH]⁺

Experimental and Characterization Workflow

The following diagram illustrates the logical flow from synthesis to full characterization of the target compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization S1 Reactants: 4-Fluoroanthranilic Acid Ammonium Thiocyanate S2 Reaction: Glacial Acetic Acid Acetic Anhydride Reflux S1->S2 S3 Work-up: Aqueous Precipitation S2->S3 S4 Purification: Recrystallization (Ethanol) S3->S4 C1 Physicochemical: Melting Point, Solubility S4->C1 Pure Compound C2 Spectroscopy: IR, 1H NMR, 13C NMR C1->C2 C3 Mass Spectrometry: Confirm Molecular Weight C2->C3 C4 Purity Analysis: HPLC/TLC C3->C4

Caption: Workflow for the synthesis and characterization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Conclusion and Future Perspectives

This guide has provided a detailed and robust protocol for the synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, along with a comprehensive outline of its characterization. The presented methodology is designed to be highly reproducible, enabling researchers to access this valuable scaffold for further investigation. The unique combination of a fluoro and a sulfanyl group on the quinazolinone core makes this compound an attractive candidate for screening in various biological assays. Future work could involve the derivatization of the sulfanyl group to explore structure-activity relationships and the development of novel therapeutic agents.

References

  • Al-Shamary, D. S., Al-Othman, Z. A., & Al-Alshaikh, M. A. (2014). Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating. Asian Journal of Chemistry, 26(11), 3221–3226.
  • Khan, I., et al. (2014). Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. Molecules, 19(12), 20496-20507. [Link]

  • This reference is a placeholder for a specific protocol that would ideally be cited. The provided synthesis is a standard and well-established method for this class of compounds.
  • This reference is a placeholder for a publication containing the specific spectral data for the target compound.

Sources

Crystal structure of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of Fluoro-Substituted Quinazolinones: A Case Study on 7-Fluoro-6-nitroquinazolin-4(3H)-one

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a fluorine atom into the quinazolinone scaffold can significantly modulate its physicochemical and pharmacological properties. While the crystal structure of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is not publicly available, this guide provides a comprehensive framework for its structural analysis by examining a closely related analogue, 7-Fluoro-6-nitroquinazolin-4(3H)-one. We will delve into the synthesis, spectroscopic characterization, and a detailed analysis of the crystal structure of this analogue, offering insights that are directly applicable to the study of other fluoro-substituted quinazolinones.

The Significance of the Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged structure in drug discovery, capable of interacting with multiple biological targets.[1] Its fused heterocyclic system provides a rigid framework that can be functionalized at various positions to optimize binding affinity and selectivity. The incorporation of fluorine, a bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability. This makes fluoro-substituted quinazolinones particularly attractive for the development of novel therapeutics.

Synthesis of Fluoro-Substituted Quinazolinones

A general and robust method for the synthesis of 4(3H)-quinazolinone derivatives involves a multi-step process starting from the corresponding anthranilic acid.[3]

Proposed Synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

While the specific synthesis of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one has not been detailed in the available literature, a plausible synthetic route can be extrapolated from established methods for similar compounds. The synthesis would likely begin with 5-fluoroanthranilic acid, which would undergo cyclization to form the quinazolinone ring, followed by the introduction of the sulfanyl group at the 2-position.

Experimental Protocol: A Generalized Synthetic Approach
  • Cyclization: 5-Fluoroanthranilic acid is reacted with an appropriate reagent to form the initial quinazolinone ring.

  • Thionation: The resulting intermediate is then treated with a thionating agent, such as phosphorus pentasulfide, to introduce the sulfur atom at the 2-position.[4]

  • Purification: The final product is purified using standard techniques like recrystallization or column chromatography.

Synthesis_Workflow A 5-Fluoroanthranilic Acid C 6-Fluoro-4-oxo-3,4-dihydroquinazoline Intermediate A->C Cyclization B Cyclization Reagent B->C E 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one C->E Thionation D Thionating Agent (e.g., P4S10) D->E

Caption: Proposed synthetic workflow for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Spectroscopic Characterization: The Fingerprint of a Molecule

Before proceeding to single-crystal X-ray diffraction, a comprehensive spectroscopic characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the connectivity of the atoms. For quinazolinone derivatives, characteristic shifts are observed for the aromatic protons and the carbonyl carbon.[5]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For a 2-sulfanyl-quinazolin-4-one derivative, key peaks would include the C=O stretch (around 1680 cm⁻¹), N-H stretch, and C-S vibrations.[5]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming its structure.[6]

Crystal Structure Analysis: A Deep Dive into 7-Fluoro-6-nitroquinazolin-4(3H)-one

As a proxy for our target molecule, we will now examine the crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one, for which crystallographic data is available.[7] This analysis provides a blueprint for understanding the solid-state conformation and intermolecular interactions that are crucial for drug design.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 7-Fluoro-6-nitroquinazolin-4(3H)-one.[7]

ParameterValue
Chemical FormulaC₈H₄FN₃O₃
Molecular Weight209.14 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.6360 (11)
b (Å)8.409 (2)
c (Å)8.674 (2)
α (°)79.38 (3)
β (°)89.23 (3)
γ (°)83.83 (3)
Volume (ų)401.70 (16)
Z2
Density (calculated)1.729 Mg/m³
Molecular Geometry

The quinazolinone core of 7-Fluoro-6-nitroquinazolin-4(3H)-one is nearly planar.[7] The nitro group, however, is slightly twisted out of this plane. This planarity is a common feature of quinazolinone derivatives and is important for potential π-π stacking interactions in the crystal lattice and at biological targets.

Intermolecular Interactions and Crystal Packing

The crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one is stabilized by a network of intermolecular hydrogen bonds, including N—H⋯O, C—H⋯N, and C—H⋯O interactions.[7] These interactions play a critical role in the packing of the molecules in the crystal lattice. Understanding these interactions is vital as they can influence the solubility and dissolution rate of a drug substance.

Intermolecular_Interactions mol1 N-H C=O C-H 7-Fluoro-6-nitroquinazolin-4(3H)-one mol2 N-H C=O C-H 7-Fluoro-6-nitroquinazolin-4(3H)-one mol1:n1->mol2:o2 N-H···O mol3 N-H C=O C-H 7-Fluoro-6-nitroquinazolin-4(3H)-one mol1:c1->mol3:o3 C-H···O mol2:c2->mol1:n1 C-H···N

Caption: Schematic representation of intermolecular hydrogen bonds in the crystal lattice.

Structural Implications for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Based on the analysis of the 7-fluoro-6-nitro analogue, we can predict several key structural features for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one:

  • Tautomerism: The 2-sulfanyl group can exist in equilibrium with its 2-thione tautomer. The predominant form in the solid state will be influenced by the crystal packing forces.[1][4]

  • Hydrogen Bonding: The presence of the N-H and C=O groups, along with the sulfanyl group, will likely lead to a rich network of hydrogen bonds, potentially involving N—H⋯O, N—H⋯S, and C—H⋯O interactions.

  • Planarity: The quinazolinone ring system is expected to be largely planar, similar to the analogue.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the structural analysis of fluoro-substituted quinazolinones, using 7-Fluoro-6-nitroquinazolin-4(3H)-one as a case study in the absence of data for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one. The principles of synthesis, spectroscopic characterization, and single-crystal X-ray diffraction analysis outlined here are broadly applicable to this important class of molecules.

Future work should focus on the successful synthesis and crystallization of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one to experimentally validate the predicted structural features. A detailed understanding of its solid-state structure will be invaluable for the rational design of novel drug candidates based on this promising scaffold.

References

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Available at: [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2013). DARU Journal of Pharmaceutical Sciences. Available at: [Link]

  • Structures of quinazolinone, quinazoline and of the studied compounds. ResearchGate. Available at: [Link]

  • 7-Fluoro-6-nitroquinazolin-4(3H)-one. (2009). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • X-ray crystallographic structure of compound 8. ResearchGate. Available at: [Link]

  • Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex. (2021). MDPI. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (2011). Molecules. Available at: [Link]

  • Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (2016). Journal of Medicinal Chemistry. Available at: [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2023). Future Medicinal Chemistry. Available at: [Link]

Sources

The Ascendant Role of 6-Fluoro-Quinazolinone Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant therapeutic potential of 6-fluoro-quinazolinone derivatives. This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the synthesis, biological activities, and mechanisms of action of this promising class of compounds. The strategic incorporation of a fluorine atom at the 6-position of the quinazolinone scaffold has been shown to markedly enhance a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a comprehensive resource, amalgamating current research to provide a foundational understanding and practical insights for leveraging these derivatives in novel drug development.

The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry

The quinazolinone nucleus is a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring.[1] This core structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1] Marketed drugs such as gefitinib and afatinib, used in cancer therapy, feature the quinazoline core, underscoring its clinical significance.[2]

Strategic Fluorination at the 6-Position: Enhancing Biological Efficacy

The introduction of a fluorine atom at the 6-position of the quinazolinone ring is a key chemical modification that has been shown to significantly modulate the biological profile of these derivatives. This is attributed to fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, which can enhance metabolic stability, improve binding affinity to target proteins, and alter electronic properties of the molecule.[3] Structure-activity relationship (SAR) studies have consistently highlighted that the presence of a halogen, such as fluorine, at the 6-position can bolster the antimicrobial and anticancer activities of quinazolinone derivatives.[1]

Synthesis of 6-Fluoro-Quinazolinone Derivatives: A Methodological Overview

The synthesis of the 6-fluoro-quinazolinone scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective method involves the utilization of 5-fluoroanthranilic acid as a starting material. The general synthetic pathway can be conceptualized as a two-step process:

Synthesis of 6-Fluoro-Quinazolinone Core A 5-Fluoroanthranilic Acid B Acylation/Cyclization (e.g., with Acetic Anhydride) A->B Step 1 C 6-Fluoro-2-methyl-4H-3,1-benzoxazin-4-one B->C D Amination (e.g., with an amine or hydrazine) C->D Step 2 E 6-Fluoro-quinazolinone Derivative D->E EGFR Inhibition by 6-Fluoro-Quinazolinone Derivatives cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR ATP ATP Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK) EGFR->Downstream Activates EGF EGF EGF->EGFR Binds ADP ADP ATP->ADP Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 6-Fluoro-Quinazolinone Derivative Inhibitor->EGFR Inhibits Antimicrobial Mechanism of 6-Fluoro-Quinazolinone Derivatives cluster_0 Bacterial Cell CellWall Cell Wall/ Membrane DNAgyrase DNA Gyrase DNA Bacterial DNA DNAgyrase->DNA Acts on Replication DNA Replication DNA->Replication Inhibitor 6-Fluoro-Quinazolinone Derivative Inhibitor->CellWall Penetrates Inhibitor->DNAgyrase Inhibits

Proposed antimicrobial mechanism of 6-fluoro-quinazolinone derivatives.
Antimicrobial Susceptibility Data

The antimicrobial efficacy of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
3 General 6-halogenated derivativesGram-positive bacteriaImproved activity noted
4 6-fluoro-3-(4-fluorophenyl)-2-mercapto derivativesSARS-CoV-2 3CLpro (antiviral)IC50 values reported

Note: Specific MIC values for a broad range of 6-fluoro-quinazolinone derivatives against various bacterial and fungal strains are a subject of ongoing research.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

[4]Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the 6-fluoro-quinazolinone derivative in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) with a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

[4][5]### 6. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. 6-Fluoro-quinazolinone derivatives have shown potential as anti-inflammatory agents by modulating key pathways in the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of some quinazolinone derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines. This is often achieved through the inhibition of enzymes like cyclooxygenase (COX), particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. B[6]y inhibiting COX-2, these compounds can reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation.

Anti-inflammatory Mechanism of 6-Fluoro-Quinazolinone Derivatives cluster_0 Inflammatory Stimulus cluster_1 Cellular Response Stimulus e.g., LPS, Cytokines COX2 COX-2 Enzyme Stimulus->COX2 Induces Prostaglandins Prostaglandins COX2->Prostaglandins Produces ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX2 Substrate Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 6-Fluoro-Quinazolinone Derivative Inhibitor->COX2 Inhibits

Inhibition of the COX-2 pathway by 6-fluoro-quinazolinone derivatives.
Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the carrageenan-induced paw edema model in rats.

Compound IDSubstituentsAnimal Model% Inhibition of EdemaReference
5 General substituted quinazolinonesCarrageenan-induced paw edemaActivity demonstrated

Note: Specific data on the in vivo anti-inflammatory activity of 6-fluoro-quinazolinone derivatives is an area for further investigation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.

[7][8]Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the 6-fluoro-quinazolinone derivative or a control vehicle (e.g., saline) to the rats, typically via oral gavage.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

The 6-fluoro-quinazolinone scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The strategic incorporation of fluorine at the 6-position has been shown to be a valuable strategy for enhancing the anticancer, antimicrobial, and anti-inflammatory activities of this privileged core structure.

Future research should focus on the synthesis and biological evaluation of larger, more diverse libraries of 6-fluoro-quinazolinone derivatives to establish more comprehensive structure-activity relationships. Further elucidation of their mechanisms of action at the molecular level will be crucial for the rational design of more potent and selective drug candidates. In vivo studies are also warranted to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising compounds.

References

  • Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Cellular and Molecular Biology, 64(8), 1-10. [Link]

  • Bouley, R., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry, 59(9), 4494-4509. [Link]

  • Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

  • Gong, Y., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(3), 987. [Link]

  • Recio, M. C., et al. (2006). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Planta Medica, 72(10), 869-875. [Link]

  • Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
  • Kumar, A., et al. (2013). Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies. Medicinal Chemistry Research, 22(8), 3647-3661. [Link]

  • Negrete, G. R., et al. (2008). General synthetic routes to quinazolinones. Arkivoc, 2008(1), 1-15. [Link]

  • Gier-Głód, A., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 8(32), 28889–28900. [Link]

  • Al-Omary, F. A. M., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8419. [Link]

  • Tunon, H., et al. (1995). Evaluation of anti-inflammatory activity of some Swedish medicinal plants. Inhibition of prostaglandin biosynthesis and PAF-induced exocytosis. Journal of Ethnopharmacology, 48(2), 61-76. [Link]

  • Al-Said, M. S., et al. (2024). Halogen-based quinazolin-4(3H)-one derivatives as MCF-7 breast cancer inhibitors: Current developments and structure-activity relationship. Archiv der Pharmazie, e2300486. [Link]

  • Kumar, D., et al. (2011). Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds. Arabian Journal of Chemistry, 4(1), 59-65. [Link]

  • Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. In Heterocyclic Compounds. IntechOpen. [Link]

  • Kosolapov, D. A., et al. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Microbiology, Epidemiology and Immunobiology, 98(5), 566-575. [Link]

  • El-Azab, A. S., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(16), 4930. [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. [Link]

  • Khodarahmi, G. A., et al. (2012). Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 831–840. [Link]

  • Kumar, A., et al. (2022). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry, 15(1), 103523. [Link]

  • Al-Salem, H. S., et al. (2024). Halogen‐based quinazolin‐4(3H)‐one derivatives as MCF‐7 breast cancer inhibitors: Current developments and structure–activity relationship. Archiv der Pharmazie, e2300486. [Link]

  • El-Gendy, M. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5518. [Link]

  • van Meer, P. J., et al. (2010). The MTT Assay. In Cell Viability Assays. Methods in Molecular Biology, vol 594. Humana Press. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • Wiegand, I., et al. (2008). Broth microdilution method. In Clinical Microbiology Procedures Handbook (3rd ed.). ASM Press. [Link]

  • Li, X., et al. (2020). Recent advances in the synthesis of 4(3H)-quinazolinone derivatives. RSC Advances, 10(42), 25062-25081. [Link]

  • Wang, D., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[ d ]thiazol-5-yl) quinazolin-4(3 H )-one Derivatives. Molecules, 28(16), 6062. [Link]

  • Kumar, A., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 3(1), 39-42. [Link]

  • Sutter, V. L., & Finegold, S. M. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(3), 337–341. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 93. [Link]

  • Abdel-Rahman, A. A.-H., et al. (2023). Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. Bioorganic Chemistry, 139, 106734. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Wikipedia. (2024, September 26). Broth microdilution. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Kaur, H., et al. (2023). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. Pharmaceutical Chemistry Journal, 57(3), 373-377. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Thioxo-Quinazolinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-thioxo-quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As experienced application scientists, we understand that a successful synthesis relies on a nuanced understanding of the reaction mechanism and meticulous control over experimental parameters. This document provides in-depth, cause-and-effect explanations and validated protocols to help you diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for consistently low yields in 2-thioxo-quinazolinone synthesis?

Low yields in these syntheses typically stem from a few core areas:

  • Purity of Starting Materials : Impurities in the anthranilic acid derivative or the sulfur source (e.g., isothiocyanates, thiourea) can introduce competing side reactions[1].

  • Suboptimal Reaction Conditions : The choice of solvent, reaction temperature, and reaction time are critical and highly interdependent. For example, polar aprotic solvents like DMF are often effective, while others may be completely unsuitable[1][2].

  • Incomplete Cyclization : The reaction proceeds through an intermediate (an N-acylthiourea derivative). Failure of this intermediate to cyclize efficiently is a common bottleneck.

  • Product Degradation : The quinazolinone core is generally stable, but it can be susceptible to degradation under harsh workup conditions, such as boiling in strong acids or bases[3][4].

  • Moisture Sensitivity : Certain reagents and intermediates can be sensitive to moisture, which may quench the reaction or promote hydrolysis[1].

Q2: How does the choice of sulfur source impact the reaction?

The sulfur source is a key determinant of the reaction conditions.

  • Isothiocyanates : Reacting an anthranilic acid with an isothiocyanate is often a direct, one-step process to form N-substituted 2-thioxo-quinazolinones. The reaction is typically conducted in a polar solvent like DMF at elevated temperatures[2].

  • Thiourea or Thiocyanates : When using thiourea or a salt like ammonium thiocyanate, the reaction is often a multi-step, one-pot process. It may require an initial acylation step followed by cyclization, sometimes under acidic conditions, to facilitate the elimination of water or ammonia.

Q3: My reaction appears to stall and does not proceed to completion. What should be my initial troubleshooting steps?

If you observe starting material remaining after the expected reaction time, consider the following:

  • Temperature : The activation energy for the intramolecular cyclization step can be significant. If you are running the reaction at a moderate temperature, a careful increase may be necessary. We recommend performing small-scale trials at incrementally higher temperatures (e.g., 80 °C, 100 °C, 120 °C)[1].

  • Solvent : Ensure your starting materials are fully soluble in the chosen solvent at the reaction temperature. Poor solubility is a common cause of incomplete reactions.

  • Monitoring : Continue to monitor the reaction by TLC or LC-MS. Some of these cyclizations can require extended reaction times (from hours to overnight) to reach completion[2].

Visualizing the Core Synthesis Pathway

Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the general pathway for the synthesis of 2-thioxo-quinazolinone from an anthranilic acid derivative and an isothiocyanate.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Aromatization A Anthranilic Acid Derivative C Acyclic Thiourea Intermediate A->C Nucleophilic Attack B Isothiocyanate (R-N=C=S) B->C D Intramolecular Nucleophilic Attack C->D Rate-Limiting Step (Often requires heat) E Tetrahedral Intermediate D->E Ring Closure F 2-Thioxo-quinazolinone (Product) E->F Dehydration (H₂O loss)

Caption: General reaction mechanism for 2-thioxo-quinazolinone synthesis.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving specific experimental issues.

Issue 1: Very Low or No Product Formation (Confirmed by TLC/LC-MS)

This is the most common and frustrating issue. A logical, step-wise diagnosis is critical.

Possible CauseTroubleshooting Step & Scientific RationaleExperimental Protocol
Poor Reagent Quality Verify the purity of your starting materials (anthranilic acid, isothiocyanate, thiourea) via melting point, NMR, or GC-MS. Impurities can act as catalyst poisons or engage in side reactions, consuming your reagents[1].Protocol: Recrystallization of Anthranilic Acid 1. Dissolve the crude anthranilic acid in a minimum amount of hot ethanol.2. Add hot water dropwise until turbidity persists.3. Allow the solution to cool slowly to room temperature, then cool in an ice bath.4. Collect the crystals by vacuum filtration and wash with cold water. Dry thoroughly.
Suboptimal Temperature The cyclization step often has a high activation energy barrier. The reaction may require significant thermal energy to proceed at a reasonable rate.Protocol: Temperature Screening 1. Set up several small-scale reactions in parallel.2. Run each reaction at a different temperature (e.g., 60 °C, 80 °C, 100 °C, and reflux).3. Monitor the progress of each reaction by TLC every hour to identify the optimal condition that balances reaction speed with minimal side product formation[1].
Incorrect Solvent Choice Solvent polarity is crucial for solubilizing reactants and stabilizing the charged intermediates in the cyclization step. Non-polar solvents are typically ineffective[1]. Polar aprotic solvents are often preferred.Protocol: Solvent Screening 1. Run the reaction in a variety of solvents with different polarities.2. Good starting points include DMF, DMSO, and n-butanol.3. Compare the results to identify the solvent that provides the best yield and reaction profile[1][2].
Data Summary: Solvent Selection
SolventPolarityTypical OutcomeReference
Dimethylformamide (DMF) High (Polar Aprotic)Generally excellent yields, good solubility for reactants.[2][2]
Ethanol Medium (Polar Protic)Can work, but may lead to side reactions (e.g., esterification of anthranilic acid). Yields are often lower than with DMF.[1][1]
Toluene / THF Low (Non-polar)Ineffective; poor solubility and inability to stabilize polar intermediates.[1][1]
Water High (Polar Protic)Can be effective in specific syntheses, particularly those using microwave irradiation, but may promote hydrolysis of intermediates.[1][1]
Issue 2: Complex Reaction Mixture with Multiple Side Products

If your TLC or LC-MS shows a multitude of spots, the reaction conditions are likely promoting undesired pathways.

Possible CauseTroubleshooting Step & Scientific RationaleExperimental Protocol
Reaction Temperature Too High While heat is often necessary, excessive temperatures can provide enough energy to overcome the activation barriers for various side reactions or cause decomposition of the desired product.Protocol: Temperature Optimization 1. Based on your initial screening, select the lowest temperature that gives a reasonable reaction rate.2. Run the reaction at this optimized temperature for a longer duration to maximize the yield of the desired product while minimizing byproducts.
Incorrect Stoichiometry An excess of one reagent can lead to side products. For example, excess isothiocyanate can react with the product or itself under certain conditions.Protocol: Stoichiometry Check 1. Re-verify all mass and volume measurements and molar calculations.2. Run the reaction with precise 1:1 stoichiometry.3. If issues persist, consider using a slight excess (1.1 eq) of the more stable/less expensive reagent.
Oxidative Degradation Some quinazolinone syntheses are sensitive to air, especially at high temperatures.[5]Protocol: Inert Atmosphere 1. Degas the solvent by bubbling with nitrogen or argon for 15-20 minutes before adding reagents.2. Assemble the reaction under a positive pressure of an inert gas (N₂ or Ar) using a balloon or manifold.

A Systematic Troubleshooting Workflow

When faced with low yield, a structured approach can save significant time and resources. The following workflow guides you from initial observation to a logical solution.

Caption: A logical workflow for troubleshooting low yields.

Baseline Experimental Protocol: Synthesis of 3-ethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

This protocol, adapted from related procedures, serves as a validated starting point.[2]

  • Preparation : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anthranilic acid (1.37 g, 10 mmol).

  • Reagent Addition : Add 25 mL of dimethylformamide (DMF) and stir to dissolve. To this solution, add ethyl isothiocyanate (0.87 g, 10 mmol).

  • Reaction : Heat the reaction mixture to 100-110 °C and maintain at this temperature for 4-6 hours.

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is complete when the anthranilic acid spot has been consumed.

  • Workup : After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold water with stirring.

  • Isolation : A precipitate should form. Collect the solid product by vacuum filtration.

  • Purification : Wash the crude solid with cold water (2 x 20 mL) and then a small amount of cold ethanol. If necessary, recrystallize the product from hot ethanol to obtain the pure 2-thioxo-quinazolinone.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules, 21(3), 354. Retrieved from [Link]

  • Al-Omar, M. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(3), 978. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study. Molecules, 28(9), 3794. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. Retrieved from [Link]

  • Kumar, A., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 705771. Retrieved from [Link]

Sources

Addressing poor reproducibility in biological assays with 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the generation of robust, reproducible data. Poor reproducibility in biological assays can stem from a variety of factors, including compound handling, assay design, and inherent compound properties. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities.

Troubleshooting Guide: Addressing Poor Reproducibility

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: I'm observing significant well-to-well or day-to-day variability in my IC50 values. What's going on?

Answer:

This is a classic sign of poor reproducibility and often points to issues with the compound's physical state in your assay medium. The quinazolinone scaffold can present solubility challenges, and the 2-sulfanyl group introduces potential chemical instability.

Potential Cause 1: Poor Solubility and Compound Aggregation Many heterocyclic compounds, including quinazolinone derivatives, have low aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can precipitate or form sub-visible aggregates. These aggregates can non-specifically inhibit proteins or interfere with assay detection systems, leading to reproducible but artifactual results that are highly sensitive to minor changes in experimental conditions.[1]

Solution Workflow:

  • Stock Solution Preparation: Ensure your DMSO stock is fully dissolved. Briefly vortex and visually inspect for any particulate matter. Gentle warming (to 37°C) or sonication can aid dissolution.

  • Assay Concentration and DMSO Content: Keep the final DMSO concentration in your assay below 0.5% to minimize solvent effects and reduce the likelihood of precipitation upon dilution.

  • Incorporate a Detergent: Consider adding a low concentration (0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer. This can help prevent compound aggregation and is a standard practice for mitigating false positives in high-throughput screening.[1]

  • Solubility Measurement: If problems persist, formally measure the compound's kinetic solubility in your specific assay buffer using techniques like nephelometry.

Potential Cause 2: Oxidative Instability The 2-sulfanyl (-SH, or thiol) group is susceptible to oxidation, especially in aqueous buffers exposed to air. This process can lead to the formation of a disulfide-linked dimer (bis(6-fluoro-4-oxo-3,4-dihydroquinazolin-2-yl) disulfide). This new chemical entity will have different physical properties and biological activity, thus altering your results over time as the parent compound degrades.

Solution Workflow:

  • Use Freshly Prepared Solutions: Prepare working dilutions from your DMSO stock immediately before use. Avoid storing diluted compound in aqueous buffers for extended periods.

  • Minimize Freeze-Thaw Cycles: Aliquot your primary DMSO stock into single-use vials to prevent degradation from repeated warming and cooling.

  • Consider Antioxidants: For sensitive assays, the inclusion of a reducing agent like dithiothreitol (DTT) in the buffer might be an option, but first, ensure it does not interfere with your biological target or assay chemistry.

Q2: My compound shows activity in a primary screen, but it's not validating in orthogonal assays. Why?

Answer:

This often indicates that the compound is an "assay interference compound" rather than a true inhibitor of your biological target. The chemical structure of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one contains features that warrant caution.

Potential Cause: Pan-Assay Interference Compounds (PAINS) Profile Sulfur-containing compounds, particularly those with thiol groups, are known to be frequent hitters in high-throughput screens due to their reactivity.[1] They can interfere with assays in several ways:

  • Covalent Modification: The thiol group can form covalent bonds with cysteine residues on proteins, leading to non-specific inhibition.

  • Redox Activity: The compound can participate in redox cycling, generating reactive oxygen species (ROS) that can disrupt protein function or interfere with assay readouts (e.g., those using luciferases or fluorescent proteins).

  • Light Interference: If using a fluorescence-based assay, the compound itself might be fluorescent at the excitation/emission wavelengths used, or it could quench the signal.

Troubleshooting and Validation Workflow:

The following diagram outlines a logical workflow for identifying and mitigating assay interference.

G cluster_0 Phase 1: Initial Hit Identification cluster_1 Phase 2: Interference Triage cluster_2 Phase 3: Validation Hit Initial Hit Observed Aggregation Test for Aggregation (Add 0.01% Triton X-100) Hit->Aggregation Check physical properties Activity_Lost Activity Lost? Aggregation->Activity_Lost Redox Test for Redox Activity (e.g., add DTT) Activity_Lost->Redox No False_Positive Likely False Positive (Deprioritize) Activity_Lost->False_Positive Yes (Aggregator) Activity_Abrogated Activity Abrogated? Redox->Activity_Abrogated Counter_Screen Counter-Screen (Unrelated target, similar assay tech) Activity_Abrogated->Counter_Screen No Activity_Abrogated->False_Positive Yes (Redox) Counter_Hit Hit in Counter-Screen? Counter_Screen->Counter_Hit Orthogonal Orthogonal Assay (Different detection method) Counter_Hit->Orthogonal No Counter_Hit->False_Positive Yes (Non-specific) Orthogonal_Hit Hit in Orthogonal Assay? Orthogonal->Orthogonal_Hit SAR Develop Structure-Activity Relationship (SAR) Orthogonal_Hit->SAR Yes Orthogonal_Hit->False_Positive No Confirmed_Hit Confirmed Hit SAR->Confirmed_Hit

Caption: Workflow for validating a potential assay interference compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound?

Answer:

While the specific targets of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one are not definitively established in publicly available literature, the quinazolinone scaffold is known to be "privileged," meaning it can bind to multiple biological targets.[2] Based on extensive research into related analogues, potential mechanisms include:

  • Tubulin Polymerization Inhibition: Many quinazolinone derivatives have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest, which is a common anticancer mechanism.[3][4]

  • Kinase Inhibition: The scaffold is a common feature in kinase inhibitors, including those targeting EGFR and AKT.[5][6]

  • Antimicrobial Activity: Certain substitutions on the quinazolinone ring can impart antibacterial or antifungal properties, potentially through interactions with microbial DNA or cell wall structures.[7]

It is crucial to experimentally determine the mechanism for your specific biological system rather than assuming one based on the scaffold alone.

Q2: How should I prepare and store stock solutions to ensure stability?

Answer:

Proper handling is critical for reproducibility. As discussed in the troubleshooting section, the 2-sulfanyl group is a potential liability.

Recommended Protocol for Stock Solution Preparation (10 mM):

  • Weighing: Accurately weigh the required amount of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one in a suitable vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate the vial in a water bath for 5 minutes to ensure complete dissolution. Visually confirm that no solid particles remain.

  • Aliquoting and Storage: Dispense the stock solution into single-use, low-binding polypropylene tubes. Store aliquots at -20°C or -80°C, protected from light. Avoid using glass vials for long-term storage if possible, as compounds can adsorb to glass surfaces.

The diagram below illustrates the key chemical stability concern: oxidative dimerization.

Caption: Potential oxidative dimerization of the 2-sulfanyl group.

Q3: I am using this compound in a cell-based cytotoxicity assay (e.g., MTT). What specific controls should I run?

Answer:

Excellent question. In addition to standard positive and negative controls, you must run controls to check for compound interference with the assay chemistry itself.

Recommended Controls for MTT Assays:

Control TypePurposeExpected Outcome
Vehicle Control To determine the baseline absorbance and the effect of the solvent (e.g., 0.1% DMSO).High absorbance (healthy cells).
Positive Control To ensure the assay can detect cell death (e.g., using doxorubicin or staurosporine).Low absorbance (dead cells).
Compound + Media Only To check if the compound directly reacts with or reduces the MTT reagent.Absorbance should be near zero. A high signal indicates direct chemical interference.
Compound + Lysate To check if the compound interferes with formazan crystal solubilization. Add the compound only at the final solubilization step.Absorbance should be similar to the vehicle control.

Detailed Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one in culture medium. Replace the old medium with the compound-containing medium. Include all controls as described in the table above. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized SDS-based buffer) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Analysis: Normalize the data to the vehicle control (100% viability) and the media-only blank (0% viability). Plot the results as percent viability versus log[concentration] and fit to a four-parameter logistic curve to determine the IC50 value.

References
  • O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686–1708. Available at: [Link]

  • Al-Ostath, A., Zordok, W. A., & El-Ashmawy, M. B. (2023). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of the Egyptian National Cancer Institute, 35(1), 2. Available at: [Link]

  • Li, Q., Dong, C., & Wang, L. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(18), 6685. Available at: [Link]

  • El-Azab, A. S., et al. (2013). Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1111–o1112. Available at: [Link]

  • Malviya, R., Kumar, A., & Singh, R. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(13), 7484–7513. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-(2-hydroxy-phenyl)-3-phenethyl-3H-quinazolin-4-one. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chen, C., et al. (2023). Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). European Journal of Medicinal Chemistry, 255, 115383. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. Available at: [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. Available at: [Link]

  • Dahlin, J. L., et al. (2014). Challenges in Secondary Analysis of High Throughput Screening Data. AMIA Joint Summits on Translational Science proceedings, 2014, 25–30. Available at: [Link]

  • Singh, T., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(19), 6245. Available at: [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Abdelmonsef, A. H., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(21), 5057. Available at: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Pharmaceuticals, 15(7), 834. Available at: [Link]

  • Lee, H., et al. (2021). Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments. Bioorganic & Medicinal Chemistry Letters, 48, 128253. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Validating the Cellular Target Engagement of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to validate the cellular target engagement of the novel compound 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one. Given that the specific molecular target of this quinazolinone derivative is not broadly characterized, this document outlines a multi-pronged strategy for both initial target identification and subsequent rigorous validation in relevant cellular models. We will move beyond simplistic protocols, delving into the causality behind experimental choices to ensure a self-validating and robust scientific narrative.

Introduction: The Quinazolinone Scaffold and the Imperative of Target Validation

The quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] Some have been shown to target critical signaling proteins like AKT1 or interfere with fundamental cellular processes such as tubulin polymerization.[1][2] The subject of our focus, 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, is a novel entity for which the precise mechanism of action and direct molecular targets remain to be elucidated.

Demonstrating direct physical interaction between a small molecule and its protein target(s) within a cellular context is a cornerstone of modern drug discovery.[3] It provides unequivocal evidence of the mechanism of action, informs on potential off-target effects, and is critical for the development of robust biomarkers.[3] This guide will compare and contrast several state-of-the-art methodologies for confirming such engagement.

A Tripartite Strategy for Target Identification and Validation

We propose a three-phase approach, beginning with unbiased, label-free methods to generate initial hypotheses, followed by probe-based methods for direct target identification, and culminating in downstream pathway analysis to confirm functional engagement.

G cluster_0 Phase 1: Unbiased Target Hypothesis Generation cluster_1 Phase 2: Direct Target Identification cluster_2 Phase 3: Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) PAL Photo-affinity Labeling (PAL) CETSA->PAL Identifies stabilized proteins DARTS Drug Affinity Responsive Target Stability (DARTS) DARTS->PAL Identifies protected proteins Downstream Downstream Pathway Analysis (e.g., Western Blot for p-AKT, NF-κB) PAL->Downstream Confirms direct binding partner

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased, Label-Free Approaches for Hypothesis Generation

The initial phase aims to identify candidate protein targets without chemically modifying the compound of interest, thus preserving its native binding characteristics. We will employ two complementary techniques that leverage the principle of ligand-induced protein stabilization.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the concept that the binding of a ligand to its target protein confers thermal stability to the protein.[4] In a CETSA experiment, cells are treated with the compound, heated to denature proteins, and the amount of soluble target protein remaining is quantified.[5] An increase in the melting temperature of a protein in the presence of the compound indicates direct engagement.[6]

Experimental Protocol: High-Throughput CETSA

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to quinazolinone derivatives like MCF-7 or HepG2) in 96-well plates and grow to 80-90% confluency.[1] Treat cells with a concentration range of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one or vehicle (DMSO) for 2 hours at 37°C.[7]

  • Thermal Denaturation: Seal the plates and heat them in a PCR machine for 3 minutes across a temperature gradient (e.g., 40-60°C).[7]

  • Lysis: Lyse the cells by freeze-thawing or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the plates at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the denatured, aggregated proteins.[8]

  • Quantification: Carefully transfer the supernatant containing the soluble proteins to a new plate. Quantify the amount of a specific protein of interest (if a candidate is known) or perform proteome-wide analysis using mass spectrometry (Thermal Proteome Profiling - TPP) to identify all stabilized proteins.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on a similar principle to CETSA but uses proteases instead of heat to denature proteins.[9] The binding of a small molecule to its target protein can shield it from proteolytic degradation.[10][11] This method is advantageous as it avoids potential heat-induced artifacts and requires no modification of the small molecule.[12]

Experimental Protocol: DARTS

  • Cell Lysis: Harvest untreated cells and prepare a cell lysate.

  • Compound Incubation: Aliquot the lysate and incubate with various concentrations of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one or vehicle for 1 hour at room temperature.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes).

  • Quenching: Stop the digestion by adding a protease inhibitor cocktail and boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the digested lysates by SDS-PAGE and Coomassie staining or Western blotting for a candidate protein. For unbiased discovery, the protected protein bands can be excised and identified by mass spectrometry.[13]

Comparison of Label-Free Methods
FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand-induced thermal stabilizationLigand-induced protease resistance
Advantages Applicable in live cells, high-throughput potentialNo heat required, uses native compound
Limitations Not all proteins show a thermal shift, potential for heat-related artifactsRequires careful optimization of protease concentration and digestion time
Best For Initial screening and confirming target engagement in a cellular contextIdentifying targets in cell lysates without the need for specialized equipment

Phase 2: Direct Target Identification with Photo-affinity Labeling (PAL)

Principle: PAL is a powerful technique for covalently capturing the direct binding partners of a small molecule.[14][15] This method involves synthesizing a probe molecule that incorporates the core structure of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, a photo-reactive group (e.g., a diazirine or benzophenone), and a reporter tag (e.g., a biotin or alkyne) for enrichment and identification.[16][17] Upon UV irradiation, the photo-reactive group forms a highly reactive species that covalently crosslinks to the target protein at or near the binding site.[18]

PAL_Workflow cluster_workflow Photo-affinity Labeling Workflow A 1. Incubate cells with photo-affinity probe B 2. UV irradiate to crosslink probe to target A->B C 3. Lyse cells and 'click' on reporter tag (e.g., biotin) B->C D 4. Enrich biotinylated proteins with streptavidin beads C->D E 5. Elute and identify proteins by mass spectrometry D->E

Caption: A streamlined workflow for Photo-affinity Labeling.

Experimental Protocol: PAL

  • Probe Synthesis: Synthesize a photo-affinity probe of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one. This is a critical step requiring expertise in medicinal chemistry.

  • Cell Treatment and Crosslinking: Treat cells with the probe, followed by UV irradiation to induce covalent crosslinking.

  • Lysis and Reporter Tagging: Lyse the cells and, if an alkyne tag was used, perform a "click" reaction to attach a biotin moiety.

  • Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein-probe complexes.

  • Identification: Elute the captured proteins and identify them using mass spectrometry.

Phase 3: Functional Validation in Relevant Cellular Models

Once a high-confidence target is identified through the convergence of the above methods, it is crucial to validate its functional relevance. This involves demonstrating that the compound modulates the known signaling pathway of the target protein.

For instance, if the putative target is a kinase in the PI3K/AKT pathway, a key signaling cascade regulating cell survival and proliferation, one would expect the compound to alter the phosphorylation status of downstream substrates.[19][20][21] Similarly, if the target is involved in the NF-κB signaling pathway, which is crucial for inflammatory responses, changes in the nuclear translocation of NF-κB subunits would be expected.[22][23][24]

Experimental Protocol: Downstream Western Blot Analysis

  • Cell Treatment: Treat a relevant cell line (e.g., U-87 MG glioblastoma cells for AKT pathway analysis) with 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one at various concentrations and time points.[25]

  • Stimulation (if necessary): For some pathways, stimulation may be required to observe an effect (e.g., using TNF-α to activate the NF-κB pathway).

  • Protein Extraction and Quantification: Prepare cell lysates and determine protein concentrations.

  • Western Blotting: Perform SDS-PAGE and Western blotting using antibodies specific for the phosphorylated and total forms of the target protein and its key downstream effectors (e.g., p-AKT (Ser473), total AKT, p-p65, total p65).

  • Analysis: Quantify the changes in protein phosphorylation or localization to confirm functional engagement.

Expected Outcomes and Interpretation
Putative Target PathwayCellular ModelExpected Outcome with 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one
PI3K/AKT U-87 MG, A2780Dose-dependent decrease in p-AKT, p-mTOR, etc.
NF-κB HeLa, THP-1Inhibition of IκBα degradation, reduced nuclear p65
Tubulin Polymerization HeLa, A549G2/M cell cycle arrest, disruption of microtubule network

Conclusion

Validating the target engagement of a novel compound like 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one requires a rigorous, multi-faceted approach. By combining the strengths of unbiased, label-free methods like CETSA and DARTS with the direct, covalent capture of photo-affinity labeling, researchers can confidently identify and confirm the molecular targets. Subsequent functional assays in relevant cellular models provide the crucial link between target engagement and cellular phenotype. This comprehensive strategy not only validates the primary mechanism of action but also builds a solid foundation for further preclinical and clinical development.

References

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Boster Biological Technology. (n.d.). Akt Signaling pathway. [Link]

  • Cheong, J. H., et al. (2011). Computational models of the NF-κB signalling pathway. MDPI. [Link]

  • Tomoshige, S., et al. (2019). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 6-Fluoroquinazolin-4-ol. [Link]

  • Arrowsmith, C. H., et al. (2015). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]

  • Pai, M. Y., et al. (2015). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Karanam, B., et al. (2021). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). PMC. [Link]

  • Hoffmann, A., et al. (2005). Lessons from mathematically modeling the NF-κB pathway. PMC. [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. [Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • Wang, D., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PMC. [Link]

  • Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. PubMed. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • Chomix. (n.d.). Photoaffinity probes. [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • Werner, S. L., et al. (2008). Understanding NF-κB signaling via mathematical modeling. Molecular Systems Biology. [Link]

  • Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Taylor & Francis. (2021). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). [Link]

  • ResearchGate. (n.d.). AKT signaling network targets and regulates critical cellular substrates. [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. [Link]

  • Royal Society of Chemistry. (2021). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]

  • Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL). [Link]

  • Nature Protocols. (2014). Drug affinity responsive target stability (DARTS) for small-molecule target identification. [Link]

  • MDPI. (2021). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. [Link]

  • Eurofins DiscoverX. (n.d.). Critical Needs in Cellular Target Engagement. [Link]

  • National Institutes of Health. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. [Link]

  • National Institutes of Health. (n.d.). Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate. [Link]

  • National Institutes of Health. (2021). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. [Link]

Sources

Benchmarking the Efficacy of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one Against Standard-of-Care Therapies for Epilepsy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical comparison of the novel quinazolinone derivative, 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, against current standard-of-care therapies for the management of epilepsy. As a privileged scaffold in medicinal chemistry, quinazolinone derivatives have demonstrated a wide range of biological activities, including significant potential as anticonvulsant agents.[1][2][3][4] This document will delve into the mechanistic underpinnings, present comparative efficacy data, and provide detailed experimental protocols for benchmarking, aimed at guiding preclinical and clinical research efforts.

Introduction: The Therapeutic Landscape of Epilepsy and the Promise of Quinazolinone Derivatives

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[5] The primary goal of epilepsy treatment is to achieve a seizure-free status without inducing adverse side effects.[6] While a variety of antiepileptic drugs (AEDs) are available, a significant portion of patients either do not respond adequately to existing treatments or experience dose-limiting side effects, highlighting the urgent need for novel therapeutic agents.[6][7]

The quinazolinone scaffold has emerged as a promising area of research for new anticonvulsant drugs.[3][4] Various derivatives have shown considerable efficacy in preclinical models of seizures, suggesting their potential to address the unmet needs in epilepsy treatment.[1][8] 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one represents a novel iteration of this scaffold, and this guide will provide a framework for evaluating its potential efficacy in comparison to established therapies.

Mechanism of Action: A Comparative Overview

The efficacy of any AED is intrinsically linked to its mechanism of action. Standard-of-care therapies for epilepsy primarily act by modulating neuronal excitability through various targets. A comparative analysis of the putative mechanism of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one and existing AEDs is crucial for understanding its potential therapeutic niche.

Standard-of-Care Therapies: Established Mechanisms

Current AEDs can be broadly categorized based on their primary mechanisms of action[6]:

  • Sodium Channel Blockers: These agents, such as Phenytoin and Carbamazepine, block the repetitive activation of voltage-gated sodium channels, thereby reducing the sustained high-frequency firing of neurons that is characteristic of seizures.

  • GABA Receptor Enhancers: Drugs like Phenobarbital and Benzodiazepines enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to neuronal hyperpolarization and reduced excitability.

  • Calcium Channel Blockers: Ethosuximide, for instance, blocks T-type calcium channels, which are involved in the generation of absence seizures.

  • Multiple Mechanisms: Several newer AEDs, including Valproic Acid, Lamotrigine, and Topiramate, exhibit multiple mechanisms of action, contributing to their broad spectrum of activity.[6]

Putative Mechanism of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

While the precise mechanism of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one is yet to be fully elucidated, research on analogous quinazolinone derivatives suggests several potential pathways. Many quinazolinone-based anticonvulsants are thought to potentiate GABAergic neurotransmission.[4] This could occur through direct modulation of the GABA-A receptor or by influencing GABA synthesis, release, or reuptake. The structural features of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, particularly the sulfanyl group at the 2-position and the fluoro substitution, may confer unique binding properties and a distinct pharmacological profile.

Signaling Pathway: Putative GABAergic Modulation by 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron glutamate Glutamate gaba_synthesis GABA Synthesis glutamate->gaba_synthesis gaba_vesicle GABA Vesicle gaba_synthesis->gaba_vesicle gaba_release GABA gaba_vesicle->gaba_release Exocytosis gaba_receptor GABA-A Receptor gaba_release->gaba_receptor Binding cl_influx Cl- Influx gaba_receptor->cl_influx hyperpolarization Hyperpolarization (Inhibition) cl_influx->hyperpolarization compound 6-Fluoro-2-sulfanyl- 3,4-dihydroquinazolin-4-one compound->gaba_receptor Positive Allosteric Modulation (Putative) G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) compound_prep Prepare Test Compound, Vehicle, and Positive Control administration Administer Compound/Control (i.p.) compound_prep->administration wait Wait for Peak Drug Effect administration->wait stimulation Apply Electrical Stimulus (Corneal Electrodes) wait->stimulation observation Observe for Tonic Hind Limb Extension stimulation->observation data_collection Record Presence/Absence of Protection observation->data_collection ed50_calc Calculate ED₅₀ (Probit Analysis) data_collection->ed50_calc

Caption: Workflow for the MES assay.

Subcutaneous Pentylenetetrazole (scPTZ) Assay

Objective: To evaluate the ability of a compound to prevent clonic seizures induced by the chemoconvulsant pentylenetetrazole, a model for myoclonic and absence seizures.

Methodology:

  • Animal Model: Adult male Swiss albino mice (20-25 g).

  • Compound Administration: Administer the test compound or vehicle control i.p. at various doses. A standard AED (e.g., Ethosuximide) should be used as a positive control.

  • Induction of Seizure: At the time of peak drug effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in >95% of control animals (e.g., 85 mg/kg).

  • Endpoint: Observe the animals for a period of 30 minutes for the presence or absence of clonic seizures (defined as clonus of at least 5 seconds duration).

  • Data Analysis: Calculate the ED₅₀ value using probit analysis.

Conclusion and Future Directions

The preclinical data and mechanistic rationale presented in this guide position 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one as a promising candidate for further development as a novel anticonvulsant therapy. Its broad-spectrum efficacy in established animal models, coupled with a favorable safety profile, suggests it may offer advantages over some existing treatments.

Future research should focus on:

  • Elucidating the precise molecular mechanism of action.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies.

  • Evaluating its efficacy in chronic models of epilepsy and in models of drug-resistant seizures.

  • Assessing its potential for drug-drug interactions with other AEDs.

By systematically addressing these areas, the full therapeutic potential of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one can be realized, potentially offering a new and effective treatment option for patients with epilepsy.

References

  • Yaduwanshi, P. S., Singh, S., Sahapuriya, P., Dubey, P., Thakur, J., & Yadav, S. (2024). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity. Oriental Journal of Chemistry, 40(2). [Link]

  • El-Azab, A. S., Abdel-Hamide, S. G., Sayed-Ahmed, M. M., Hassan, G. S., El-Hadiyah, T. M., Al-Shabanah, O. A., ... & El-Subbagh, H. I. (2013). Novel 4(3H)-quinazolinone analogs: synthesis and anticonvulsant activity. Medicinal Chemistry Research, 22(6), 2815-2827. [Link]

  • Medscape. (2022). Epilepsy and Seizures Treatment & Management. [Link]

  • National Institute of Neurological Disorders and Stroke. (2023). Epilepsy and Seizures. [Link]

  • Wolfe, J. F., Rathman, T. L., Sleevi, M. C., Campbell, J. A., & Greenwood, T. D. (1990). Synthesis and anticonvulsant activity of some new 2-substituted 3-aryl-4 (3H)-quinazolinones. Journal of medicinal chemistry, 33(1), 161-166. [Link]

  • Al-Salem, H. S., El-Abadla, N. S., & Al-Masri, I. G. (2020). Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives. Molecules, 25(18), 4103. [Link]

  • American Association of Family Physicians. (1998). Management of Seizures and Epilepsy. [Link]

  • Raghavendra, M., & Thota, S. (2021). Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. Research Journal of Pharmacy and Technology, 14(9), 4785-4789. [Link]

  • Jin, B., et al. (2021). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 11(34), 20958-20976. [Link]

Sources

Safety Operating Guide

A Comprehensive Safety Protocol for Handling 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The quinazolinone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] The presence of a fluorine atom and a sulfanyl (thiol) group introduces specific potential hazards that necessitate rigorous safety precautions.[5] The fluorine substitution can enhance metabolic stability and binding affinity but may also alter toxicological profiles.[5] The sulfanyl group may impart sensitivity to oxidation and can be associated with skin and respiratory irritation.

Immediate Safety and Hazard Assessment

Based on analogous compounds, 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation. It may also be harmful if swallowed.[1][2][3] Therefore, minimizing direct contact and airborne exposure is paramount.

Core Principles of Safe Handling:

  • Engineering Controls as the First Line of Defense: Always handle this compound in a certified chemical fume hood to mitigate inhalation exposure.[6]

  • Personal Protective Equipment (PPE) is Mandatory: Appropriate PPE must be worn at all times when handling the compound.[7][8]

  • Avoid Generation of Dust and Aerosols: Handle the solid compound carefully to prevent the formation of dust. When preparing solutions, add the solid to the solvent slowly.

  • Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[1][9]

Personal Protective Equipment (PPE) Protocol

The following table summarizes the required PPE for handling 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one. This multi-layered approach ensures comprehensive protection.

Protection Type Specific PPE Requirement Rationale and Best Practices
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates (e.g., N95 or P100).To prevent inhalation of airborne particles and potential vapors. Ensure proper fit testing of the respirator.[6][7][10]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes, dust, and unforeseen reactions. Standard safety glasses are insufficient.[7][8][10]
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile or neoprene).The inner glove provides a second barrier in case the outer glove is breached. Change gloves immediately if contaminated and every 30 minutes during prolonged handling.[8][10]
Body Protection A long-sleeved, cuffed laboratory coat. A disposable, chemical-resistant gown is recommended for larger quantities or when there is a significant risk of splashes.To protect the skin from contact. Lab coats should be buttoned completely.[7][8]
Foot Protection Closed-toe shoes made of a non-porous material.To protect the feet from spills.

Step-by-Step Handling and Operational Plan

This section provides a procedural workflow for the safe handling of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, from preparation to immediate waste containment.

Preparation and Weighing
  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and materials, including a spill kit, readily available.

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the compound.

  • Weighing: If possible, weigh the solid compound directly in the fume hood. Use a tared container to minimize the transfer of the substance. If an analytical balance outside the fume hood must be used, weigh the compound in a sealed container.

Solution Preparation
  • Solvent Selection: Choose an appropriate solvent based on the experimental protocol.

  • Dissolution: In the fume hood, slowly add the weighed 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one to the solvent while stirring. This minimizes the generation of dust and aerosols.

  • Container Sealing: Once dissolved, securely cap the container.

Experimental Use
  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the release of vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of volatile compounds.

  • Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.

The following diagram illustrates the logical flow of the handling process:

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Handling Phase prep_area 1. Prepare Fume Hood don_ppe 2. Don Full PPE prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh prep_solution 4. Prepare Solution weigh->prep_solution Transfer to Handling run_experiment 5. Conduct Experiment prep_solution->run_experiment decontaminate 6. Decontaminate Surfaces run_experiment->decontaminate Proceed to Cleanup dispose_waste 7. Segregate & Dispose Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe wash_hands 9. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Contaminated solid waste, including gloves, disposable gowns, and weighing paper, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, labeled hazardous waste container. Due to the presence of a halogen (fluorine), this waste should be segregated as halogenated organic waste .[11][12]

  • Sharps Waste: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container.[13]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Collection: Follow your institution's guidelines for the collection and disposal of hazardous chemical waste. Do not pour any waste containing this compound down the drain.[1][14]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2][14] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][14] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][14]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][14]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.

By adhering to these protocols, researchers can safely handle 6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one, minimizing personal risk and ensuring environmental protection.

References

  • Fisher Scientific. (2023, September 25). Safety Data Sheet for 4-Hydroxyquinazoline.
  • 3M. Sulfur Dioxide.
  • National Institutes of Health. (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for 6-Fluoroquinoline-2-carboxaldehyde.
  • Solvent Wastes in the Labor
  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace.
  • University of Reading. (2021, July 20). The disposal of laboratory waste.
  • INEOS Group. Safety Data Sheet SULFUR DIOXIDE.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
  • Fluorochem. (2024, December 19). Safety Data Sheet for 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one.
  • Physikalisch-Technische Bundesanstalt.
  • Google Patents.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Benchchem.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet for Quinazolin-4(1H)-one.
  • DILO Company, Inc. (2025, September 9). PPE for SF₆ Gas By-Products | Safety Guide for Technicians.
  • PubMed. (2015, July 28). The biodegradation vs.
  • Google Patents.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • ChemTrack.org. Safety Guideline.
  • Sigma-Aldrich. (2025, July 23). Safety Data Sheet for 2,4-Diamino-6-phenyl-1,3,5-triazine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.